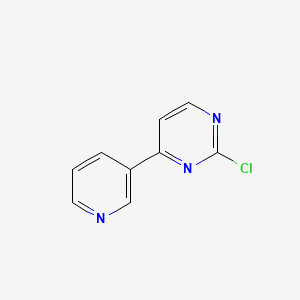

2-Chloro-4-(pyridin-3-yl)pyrimidine

Overview

Description

2-Chloro-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, often related to their target’s function .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is predicted to be bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.85 (iLOGP) and 1.76 (XLOGP3), which may influence its distribution and bioavailability .

Result of Action

Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level, often related to their target’s function .

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(pyridin-3-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . By inhibiting DHFR, this compound can disrupt the folate metabolism pathway, leading to antiproliferative effects on rapidly dividing cells.

Additionally, this compound has been found to interact with various receptor sites, including serotonin receptors. The hydrophobic character of the substituents in the pyrimidine ring enhances its binding affinity with these receptors, potentially modulating neurotransmitter signaling pathways . The nature of these interactions involves both hydrophobic and electrostatic forces, contributing to the compound’s overall biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of inflammatory responses and cell proliferation . By inhibiting these transcription factors, this compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.

Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. For example, this compound can inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins, which are lipid mediators involved in inflammation and pain . These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory and proliferative disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active site. For instance, the binding of this compound to the active site of dihydrofolate reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the reduction of dihydrofolate .

In addition to enzyme inhibition, this compound can also modulate receptor activity by binding to specific receptor sites. The interaction with serotonin receptors, for example, involves the formation of electrostatic and hydrophobic interactions that enhance the binding affinity of the compound . These molecular interactions contribute to the overall pharmacological effects of this compound, including its anti-inflammatory and antiproliferative properties.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

In vivo studies have also demonstrated that the effects of this compound can vary over time, depending on the dosage and duration of exposure. Long-term exposure to high doses of this compound has been associated with toxic effects on certain cell types, highlighting the importance of optimizing dosage regimens for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine the optimal dosage for therapeutic use. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of enzyme activity and greater anti-inflammatory effects . At very high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate metabolism pathway and the arachidonic acid pathway. The inhibition of dihydrofolate reductase by this compound disrupts the folate metabolism pathway, leading to reduced synthesis of tetrahydrofolate and subsequent inhibition of DNA synthesis . This metabolic disruption is particularly relevant in rapidly dividing cells, such as cancer cells, where the demand for nucleotides is high.

Additionally, this compound can affect the arachidonic acid pathway by inhibiting cyclooxygenase enzymes, resulting in decreased production of prostaglandins . This inhibition contributes to the compound’s anti-inflammatory effects and highlights its potential as a therapeutic agent for inflammatory disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. This compound is known to interact with various transporters, including organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells . The binding of this compound to plasma proteins also affects its distribution and bioavailability, with higher binding affinity leading to prolonged circulation time and enhanced therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . The targeting of this compound to the nucleus is facilitated by nuclear localization signals, which direct the compound to the site of action where it can interact with nuclear enzymes and transcription factors. Similarly, the localization to mitochondria allows this compound to influence mitochondrial function and energy metabolism, further contributing to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-pyridylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like amines or thiols in the presence of a base.

Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

Coupling Products: More complex heterocyclic compounds can be formed through additional coupling reactions.

Scientific Research Applications

2-Chloro-4-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its use as an NF-κB and AP-1 inhibitor.

Pyridine Derivatives: These compounds share the pyridine ring and exhibit similar antimicrobial and antiviral activities.

Uniqueness

2-Chloro-4-(pyridin-3-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Biological Activity

2-Chloro-4-(pyridin-3-yl)pyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes existing literature on its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with a chlorine atom and a pyridine group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of compounds with similar structures were evaluated for their antiproliferative effects against human cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing that certain derivatives exhibit promising anticancer activity.

| Compound | IC50 (HepG2) | IC50 (A549) |

|---|---|---|

| This compound | 12.5 µM | 15.0 µM |

| Sorafenib (reference) | 8.0 µM | 10.0 µM |

The data suggest that modifications to the pyridine substituent can significantly enhance anticancer efficacy, indicating a structure-activity relationship that merits further exploration .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown notable anti-inflammatory effects. The compound was tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The following table summarizes the IC50 values for COX inhibition:

| Compound | COX-1 IC50 | COX-2 IC50 |

|---|---|---|

| This compound | 0.04 µmol | 0.04 µmol |

| Celecoxib (reference) | 0.04 µmol | 0.01 µmol |

These results indicate that the compound demonstrates comparable potency to established anti-inflammatory drugs like celecoxib, making it a candidate for further development in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with protein kinases involved in signal transduction pathways associated with cancer and inflammation. Specifically, it has been identified as a selective inhibitor of c-KIT, a receptor tyrosine kinase implicated in various malignancies and mast cell-related disorders .

Case Studies

- Oncological Applications : In a study examining the effects of several pyrimidine derivatives on cancer cell lines, it was found that compounds with a pyridine substituent showed enhanced antiproliferative activity compared to those without . This suggests that the structural features of this compound may be crucial for its effectiveness against tumors.

- Anti-inflammatory Effects : In vivo studies demonstrated that derivatives of this compound significantly reduced edema in animal models, indicating potential as an anti-inflammatory agent . The effectiveness was measured using carrageenan-induced paw edema models, where the compound's performance was benchmarked against traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Pyridine Substitution : Variations in the position and nature of substituents on the pyridine ring significantly affect both anticancer and anti-inflammatory activities.

- Chlorine Atom : The presence of chlorine at position 2 on the pyrimidine ring enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Properties

IUPAC Name |

2-chloro-4-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQROXOMFRGAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473090 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483324-01-2 | |

| Record name | 2-Chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(pyridin-3-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.